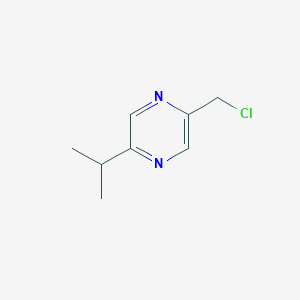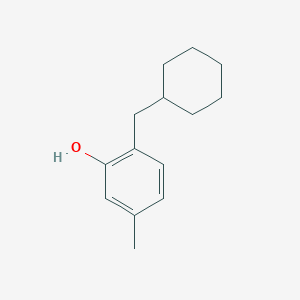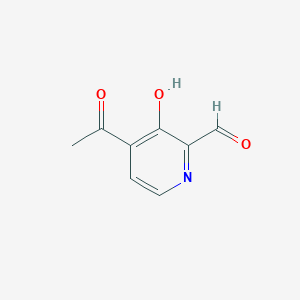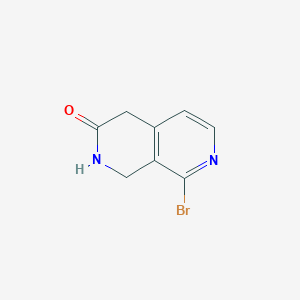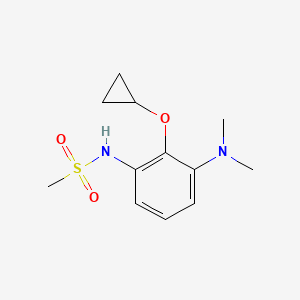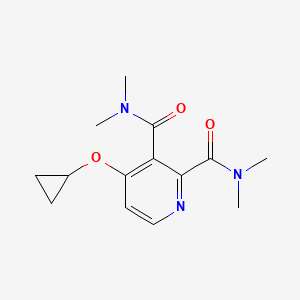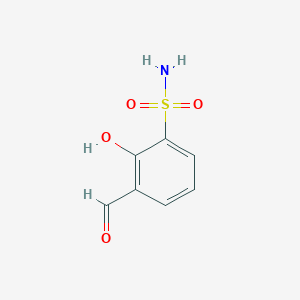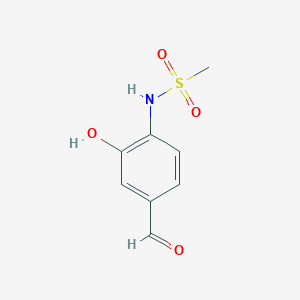
N-(4-Formyl-2-hydroxyphenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Formyl-2-hydroxyphenyl)methanesulfonamide is an organic compound with the molecular formula C8H9NO4S and a molecular weight of 215.228 g/mol . This compound is characterized by the presence of a formyl group, a hydroxy group, and a methanesulfonamide group attached to a benzene ring. It is commonly used in research and development due to its unique chemical properties.
Métodos De Preparación
The synthesis of N-(4-Formyl-2-hydroxyphenyl)methanesulfonamide typically involves the reaction of 4-formyl-2-hydroxybenzenesulfonamide with appropriate reagents under controlled conditions. One common method involves dissolving the raw material in N,N-dimethylformamide (DMF) and using sodium bromide (NaBr) as a catalyst. The reaction is carried out at 140°C for several hours, followed by the addition of sodium sulfite solution to precipitate the product . This method yields a high purity product with a yield of up to 97.1%.
Análisis De Reacciones Químicas
N-(4-Formyl-2-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group.
Substitution: The hydroxy and formyl groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(4-Formyl-2-hydroxyphenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(4-Formyl-2-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxy group can participate in hydrogen bonding, affecting the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
N-(4-Formyl-2-hydroxyphenyl)methanesulfonamide can be compared with other similar compounds, such as:
N-(4-Hydroxyphenyl)methanesulfonamide: This compound lacks the formyl group, which may result in different chemical reactivity and biological activity.
N-(4-Formyl-2-hydroxyphenyl)benzenesulfonamide: This compound has a benzenesulfonamide group instead of a methanesulfonamide group, which can affect its solubility and reactivity. The presence of the formyl group in this compound makes it unique and potentially more reactive in certain chemical and biological contexts.
Propiedades
Fórmula molecular |
C8H9NO4S |
|---|---|
Peso molecular |
215.23 g/mol |
Nombre IUPAC |
N-(4-formyl-2-hydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H9NO4S/c1-14(12,13)9-7-3-2-6(5-10)4-8(7)11/h2-5,9,11H,1H3 |
Clave InChI |
CCSFSZWWOONILF-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=C(C=C(C=C1)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



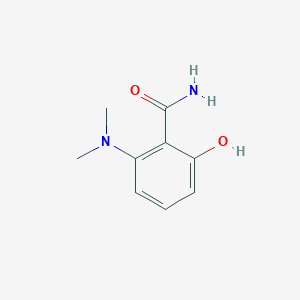
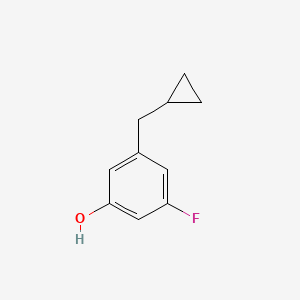
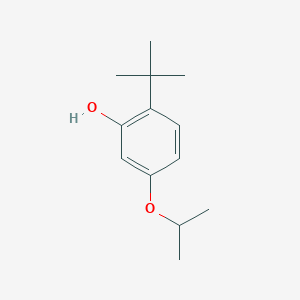
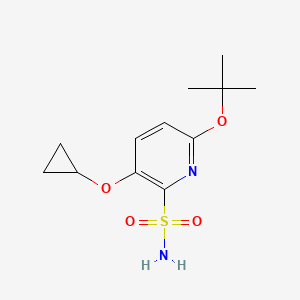
![1-[2,6-Bis(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14843625.png)
